
3-(1,3-diphényl-2-imidazolidinyl)-9-éthyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with an ethyl group and a 1,3-diphenyl-2-imidazolidinyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Applications De Recherche Scientifique
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is hyaluronan synthases . These enzymes are responsible for the synthesis of hyaluronan, a major component of the extracellular matrix involved in various physiological and pathological processes .
Mode of Action
The compound acts as an inhibitor of hyaluronan synthesis . It interacts with hyaluronan synthases, reducing their activity and subsequently decreasing the production of hyaluronan .
Biochemical Pathways
The inhibition of hyaluronan synthesis affects several biochemical pathways. Hyaluronan plays a crucial role in tumor growth, neo-angiogenesis, and the metastatic cascade . Therefore, the reduction in hyaluronan synthesis can potentially suppress these processes, impacting the progression of diseases such as cancer .
Result of Action
The compound’s action results in a significant reduction in hyaluronan levels. This can suppress the aggressiveness of certain types of cells, such as triple-negative breast cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of diseases characterized by excessive hyaluronan accumulation .
Analyse Biochimique
Biochemical Properties
3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of hyaluronan synthesis, which is crucial for the proliferation, survival, migration, and invasion of cancer cells . The compound’s interaction with hyaluronan synthases and its ability to inhibit their activity highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, particularly triple-negative breast cancer cells, the compound significantly suppresses aggressiveness by inhibiting hyaluronan synthesis . This inhibition leads to reduced cell proliferation, migration, and invasion, thereby highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of hyaluronan synthases, leading to a decrease in hyaluronan production . This inhibition disrupts the extracellular matrix composition, affecting cell signaling pathways and gene expression. The compound’s ability to modulate these molecular mechanisms underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of hyaluronan synthesis
Dosage Effects in Animal Models
The effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits hyaluronan synthesis without causing significant toxicity . At higher doses, potential adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and toxicological profiles must be thoroughly investigated to ensure safe and effective use.
Metabolic Pathways
3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting hyaluronan synthesis suggests that it may affect metabolic flux and metabolite levels associated with this pathway . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the ethyl group through alkylation reactions. The 1,3-diphenyl-2-imidazolidinyl moiety can be synthesized separately and then attached to the carbazole core via nucleophilic substitution or coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the imidazolidinyl moiety or the carbazole core, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Diphenyl-2-imidazolidinyl)pyridine: This compound shares the 1,3-diphenyl-2-imidazolidinyl moiety but has a pyridine core instead of a carbazole core.
4-(1,3-Diphenyl-2-imidazolidinyl)-2-methoxyphenyl acetate: This compound has a similar imidazolidinyl group but differs in the core structure and additional functional groups.
Uniqueness
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.
Propriétés
IUPAC Name |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJYKYPSQPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
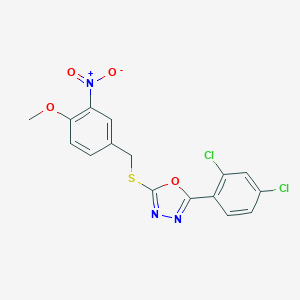

![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)
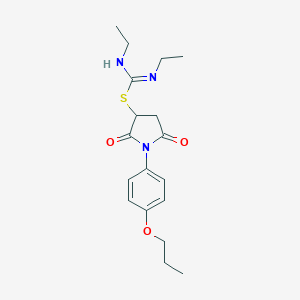
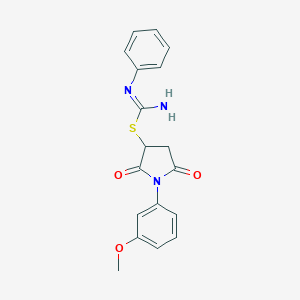
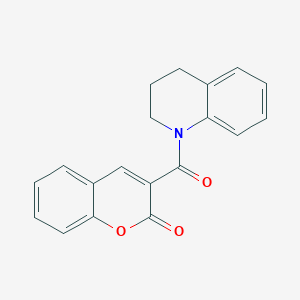
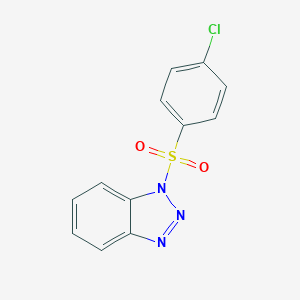
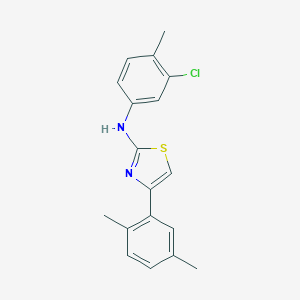
![1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392420.png)
![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B392422.png)


![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392426.png)
